N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-8-9-19(30-2)18(12-15)25-20(28)10-11-26-14-23-21-17(22(26)29)13-24-27(21)16-6-4-3-5-7-16/h3-9,12-14H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKGOYSGNZZNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 3920-47-6 |
| Density | 1.28 g/cm³ |
| Boiling Point | 631.6 °C |
| Flash Point | 335.8 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cell proliferation and survival in pathogenic bacteria and cancer cells.
- Quorum Sensing Interference : It has been shown to disrupt quorum sensing in bacterial populations, which is essential for biofilm formation and virulence.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.25 to 0.50 µg/mL against various bacterial strains.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 0.25 | 0.125 |
| Compound B | 0.50 | 0.25 |
These results indicate a strong potential for developing new antibacterial agents based on this scaffold.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties:
- Cell Proliferation Inhibition : In vitro studies showed that these compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| MCF7 (Breast) | 15 |
These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to antibacterial and anticancer activities, the compound has been investigated for its anti-inflammatory properties:
- Inflammatory Cytokine Reduction : Studies indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound in animal models of inflammation.
Case Studies
A recent study published in MDPI highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa by over 80% when treated with specific derivatives . This underscores the potential application of this compound in combating biofilm-associated infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, impacting physicochemical and biological properties:
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The 2-methoxy-5-methylphenyl group in the target compound likely increases lipophilicity compared to the pyridin-2-ylmethyl analog . Ethoxy substituents (as in ) may further reduce aqueous solubility due to higher hydrophobicity.
Bioactivity Implications: Pyridine-containing analogs (e.g., ) may exhibit stronger target engagement in kinase inhibition due to additional hydrogen-bonding or π-stacking interactions.
Synthetic Accessibility :
- The methoxy/methyl-substituted phenyl group in the target compound may simplify synthesis compared to multi-substituted analogs (e.g., dimethoxy derivatives in ), though specific reaction yields are undocumented.
Preparation Methods
Reaction Mechanism and Conditions
- Starting Material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) is prepared via established procedures.
- Cyclization : Compound 1 reacts with propanoic acid in the presence of POCl₃ (0.2 mL per 1 mmol substrate) under reflux for 2 hours. POCl₃ acts as both a chlorinating agent and cyclization catalyst, facilitating the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2 ).
Key Reaction Parameters :
Structural Confirmation
The product is characterized by:
- ¹H-NMR : Aromatic protons at δ 7.45–8.10 ppm (pyrazole and phenyl groups).
- IR : Lactam C=O stretch at 1680–1700 cm⁻¹.
- X-ray Diffraction : Planar pyrazolopyrimidine core with a dihedral angle of <5° between fused rings.
Introduction of the Propanamide Side Chain
Functionalization at position 5 of the pyrazolo[3,4-d]pyrimidin-4(5H)-one is achieved via alkylation under phase-transfer catalysis (PTC), followed by amide coupling .
Alkylation with 3-Bromopropanoyl Chloride
- Reagents :
- 3-Bromopropanoyl chloride (3 )
- Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB)
- Base: K₂CO₃
- Conditions :
The reaction proceeds via nucleophilic substitution, where the deprotonated N-5 atom of 2 attacks the electrophilic carbon of 3 :
$$
\textbf{2} + \textbf{3} \xrightarrow[\text{TBAB, K}2\text{CO}3]{\text{DMF}} \text{3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl bromide} \, (\textbf{4})
$$
Amidation with 2-Methoxy-5-methylaniline
The bromide intermediate (4 ) undergoes amidation with 2-methoxy-5-methylaniline (5 ) under mild conditions:
- Activation : 4 is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) .
- Coupling : Reaction with 5 in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\textbf{4} + \textbf{5} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \textbf{N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide} \, (\textbf{6})
$$
Optimization Notes :
- Excess 5 (1.2 equiv) improves yield.
- Reaction time: 4–6 hours.
- Yield: 70–75%.
Alternative Synthetic Routes
Direct Alkylation-Amidation in One Pot
A modified approach combines alkylation and amidation in a single step using propargyl bromide and Cu(I) -catalyzed click chemistry. However, this method requires stringent anhydrous conditions and offers lower yields (60–65%).
Solid-Phase Synthesis
Immobilization of the pyrazolo[3,4-d]pyrimidinone core on Wang resin enables sequential alkylation and amidation. While this method simplifies purification, scalability remains challenging.
Analytical Data and Characterization
Spectral Data for Final Compound (6)
- ¹H-NMR (400 MHz, DMSO-d₆):
δ 10.25 (s, 1H, NH), 8.20–7.35 (m, 9H, aromatic), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂), 2.45 (t, 2H, CH₂), 2.20 (s, 3H, CH₃). - ¹³C-NMR : δ 170.5 (C=O), 162.0 (pyrimidinone C=O), 154.2–112.4 (aromatic carbons).
- HRMS : m/z calcd. for C₂₄H₂₂N₅O₃ [M+H]⁺: 452.1721; found: 452.1724.
X-ray Crystallography
Single-crystal analysis confirms:
- Nearly planar pyrazolopyrimidine core (rmsd = 0.015 Å).
- Dihedral angle of 32.4° between the phenyl and pyrazole rings.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthesis conditions for N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?
- Methodological Answer : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidinone core followed by introducing substituents. Key steps include:
- Coupling reactions : Use polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts : Triethylamine or similar bases improve reaction rates and selectivity for amide bond formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 ratio) yields >85% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and methyl groups on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 452.18 vs. calculated 452.19) .
- X-ray crystallography : Resolves 3D conformation, particularly for the pyrazolo[3,4-d]pyrimidinone core and propanamide linkage .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Similar analogs show <0.1 mg/mL aqueous solubility due to hydrophobic substituents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Methoxy groups may hydrolyze under acidic conditions (pH <4), requiring pH-adjusted formulations .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for ATP levels in kinase inhibition assays .
- Metabolic interference : Pre-treat compounds with liver microsomes to identify metabolites that may skew results. For example, oxidation of the methoxy group can reduce potency .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Contradictions may arise from batch-to-batch purity variations (>90% purity required) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Substituent modification : Replace the 2-methoxy-5-methylphenyl group with halogenated or bulkier aryl groups to probe steric effects .
- Bioisosteres : Substitute the propanamide linker with sulfonamide or urea groups to enhance hydrogen bonding with targets .
- In silico docking : Use AutoDock Vina to predict binding modes to kinases (e.g., CDK2) and prioritize derivatives for synthesis .
Q. How can researchers identify the primary biological target of this compound?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases at 1 µM concentration. Pyrazolo[3,4-d]pyrimidinones often inhibit CDKs or Aurora kinases .
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Mass spectrometry identifies bound proteins (e.g., HSP90 or PI3K) .
- CRISPR-Cas9 knockouts : Validate target relevance by assessing resistance in cells lacking the putative target gene .
Q. What experimental designs mitigate off-target effects in preclinical studies?
- Methodological Answer :
- Dose-response curves : Use 10-point dilutions (1 nM–100 µM) to differentiate primary vs. off-target effects (e.g., slope <1 suggests multiple targets) .
- Counter-screening : Test against unrelated enzymes (e.g., proteases, phosphatases) to rule out promiscuity .
- Transcriptomics : RNA-seq of treated cells identifies pathways affected beyond the primary target (e.g., apoptosis vs. metabolic shifts) .
Notes on Evidence Utilization
- Synthesis protocols and reaction conditions were extrapolated from structurally analogous compounds in , and 17.
- Biological activity contradictions () highlight the need for standardized assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
